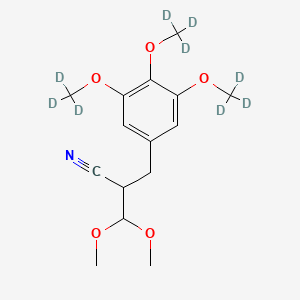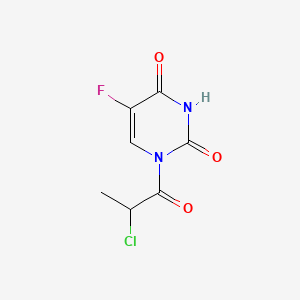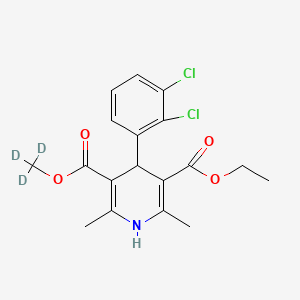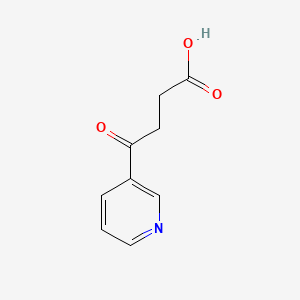
Sulforaphane-N-acétylcystéine
Vue d'ensemble
Description
La DL-Sulforaphane N-acétyl-L-cystéine est un composé connu pour ses propriétés thérapeutiques potentielles. Il s'agit d'un métabolite du sulforaphane, un composé présent dans les légumes crucifères comme le brocoli. La DL-Sulforaphane N-acétyl-L-cystéine a été étudiée pour sa capacité à inhiber l'histone désacétylase (HDAC) et son utilisation potentielle dans la recherche sur le cancer en raison de sa demi-vie plus longue et de sa meilleure perméabilité de la barrière hémato-encéphalique par rapport au sulforaphane .
Applications De Recherche Scientifique
DL-Sulforaphane N-acetyl-L-cysteine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfur chemistry.
Biology: The compound is studied for its effects on cellular processes such as autophagy and apoptosis.
Medicine: DL-Sulforaphane N-acetyl-L-cysteine is investigated for its potential therapeutic effects in cancer treatment, neuroprotection, and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and as a dietary supplement for its health benefits.
Mécanisme D'action
Detoxification of Carcinogens and Oxidants: SFN-NAC acts as an indirect antioxidant by modulating the expression of phase II enzymes. It protects cells from excessive free radical production by inhibiting mutagenic factors (phase I) and activating detoxification factors (phase II) like glutathione (GSH) .
Cell Cycle Arrest: SFN-NAC arrests the cell cycle in the G2/M and G1 phases, inhibiting cell proliferation .
Mode of Action
SFN-NAC interacts with its targets through various mechanisms:
Activation of Apoptosis: SFN-NAC activates apoptosis, limiting the multiplication of mutated cancer cells .
Biochemical Pathways
SFN-NAC affects several pathways:
Nrf2 Pathway: SFN-NAC activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes and detoxification factors .
Keap1-Nrf2 Interaction: SFN-NAC disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and regulate gene expression .
Pharmacokinetics
SFN-NAC’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability:
Absorption: SFN-NAC can be isolated from cruciferous vegetables via solvent extraction or macroporous resins .
Distribution: It is stored in plants as glucosinolates and converted into SFN during extraction .
Metabolism: Myrosinase catalyzes the conversion of glucosinolates to SFN .
Result of Action
SFN-NAC’s action leads to:
DNA Protection: By inhibiting mutagenic factors, SFN-NAC protects DNA .
Limiting Cancer Cell Proliferation: SFN-NAC inhibits the process of neogenesis and metastasis .
Action Environment
Environmental factors influence SFN-NAC’s efficacy and stability:
Analyse Biochimique
Biochemical Properties
Sulforaphane-N-acetylcysteine has been shown to have similar pharmacological activities to those of sulforaphane . It can act via ERK to destroy microtubules and inhibit cell growth in lung cancer cells . It also activates autophagy-mediated downregulation of α-tubulin expression via the ERK pathway .
Cellular Effects
Sulforaphane-N-acetylcysteine has been shown to have significant effects on various types of cells. It can inhibit pancreatic cancer cell growth, promote apoptosis, curb colony formation, and temper the migratory and invasion ability of pancreatic cancer cells . It also decreases the levels of transforming growth factor-β1-induced fibronectin, alpha-smooth muscle actin, and collagen, which are major mediators of fibrosis, in MRC-5 fibroblast cells .
Molecular Mechanism
The molecular mechanism of action of Sulforaphane-N-acetylcysteine involves the activation of the ERK pathway . This activation leads to the destruction of microtubules and the inhibition of cell growth . It also leads to the autophagy-mediated downregulation of α-tubulin expression .
Temporal Effects in Laboratory Settings
The effects of Sulforaphane-N-acetylcysteine over time in laboratory settings have been studied. It has been shown that Sulforaphane-N-acetylcysteine can induce cell-cycle arrest in the G2/M phase and dose-dependently induce intracellular ERK activation, autophagy, and α-tubulin downregulation .
Dosage Effects in Animal Models
In animal models, Sulforaphane-N-acetylcysteine has been shown to have similar clearance when administered intravenously; however, Sulforaphane-N-acetylcysteine showed markedly superior absorption when administered orally . Although the plasma Sulforaphane-N-acetylcysteine concentration was low owing to poor absorption following oral administration, Sulforaphane-N-acetylcysteine was converted to sulforaphane in vivo, as in plasma .
Metabolic Pathways
Sulforaphane-N-acetylcysteine is involved in the mercapturic acid pathway . After intake, sulforaphane is metabolized through this pathway, involving its conjugation with glutathione .
Transport and Distribution
Sulforaphane-N-acetylcysteine is well absorbed in the intestine, with an absolute bioavailability of approximately 82% at 0.5 mg/kg . The bioavailability decreases as the dose increases to 5 mg/kg, suggesting non-linear pharmacokinetics in rats .
Subcellular Localization
It has been suggested that Sulforaphane-N-acetylcysteine may activate NAMPT, providing valuable insights into a possible mechanism underlying its diverse biological effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La DL-Sulforaphane N-acétyl-L-cystéine peut être synthétisée par une série de réactions chimiques à partir du sulforaphane. La synthèse implique l'acétylation du sulforaphane avec de la N-acétyl-L-cystéine dans des conditions réactionnelles spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut impliquer un chauffage et une agitation pour assurer une réaction complète .
Méthodes de production industrielle : La production industrielle de DL-Sulforaphane N-acétyl-L-cystéine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, et les conditions réactionnelles sont optimisées pour un rendement et une pureté maximaux. Le produit final est purifié par des techniques de cristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : La DL-Sulforaphane N-acétyl-L-cystéine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Il peut être réduit pour former des thiols et d'autres composés soufrés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de soufre.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions douces.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et composés soufrés réduits.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
La DL-Sulforaphane N-acétyl-L-cystéine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme réactif en synthèse organique et comme composé modèle pour l'étude de la chimie du soufre.
Biologie : Le composé est étudié pour ses effets sur les processus cellulaires tels que l'autophagie et l'apoptose.
Médecine : La DL-Sulforaphane N-acétyl-L-cystéine est étudiée pour ses effets thérapeutiques potentiels dans le traitement du cancer, la neuroprotection et les propriétés anti-inflammatoires.
5. Mécanisme d'action
La DL-Sulforaphane N-acétyl-L-cystéine exerce ses effets par le biais de plusieurs voies moléculaires :
Inhibition de l'HDAC : Elle inhibe l'histone désacétylase, ce qui entraîne des modifications de l'expression des gènes et l'induction de l'apoptose dans les cellules cancéreuses.
Activation de la voie ERK : Le composé active la voie de la kinase régulée par le signal extracellulaire (ERK), ce qui favorise l'autophagie et la régulation négative de l'expression de l'α-tubuline.
Comparaison Avec Des Composés Similaires
La DL-Sulforaphane N-acétyl-L-cystéine est unique par rapport à d'autres composés similaires en raison de sa demi-vie plus longue et de sa meilleure perméabilité de la barrière hémato-encéphalique. Les composés similaires comprennent :
Sulforaphane : Le composé parent, connu pour ses propriétés de chimioprévention.
N-Acétyl-L-cystéine : Un précurseur du glutathion, connu pour ses propriétés antioxydantes.
Glucosinolate de sulforaphane : Un précurseur naturel du sulforaphane présent dans les légumes crucifères.
La DL-Sulforaphane N-acétyl-L-cystéine se distingue par sa stabilité et sa biodisponibilité accrues, ce qui en fait un candidat prometteur pour les applications thérapeutiques .
Propriétés
Numéro CAS |
334829-66-2 |
|---|---|
Formule moléculaire |
C11H20N2O4S3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m0/s1 |
Clé InChI |
IIHBKTCHILXGOT-KMYGYIBBSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC(=S)NCCCCS(=O)C)C(=O)O |
SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |
Apparence |
Assay:≥98%A crystalline solid |
Synonymes |
N-Acetyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteine; Sulforaphane NAC; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential chemopreventive activities of SFN-NAC?
A: Research indicates that SFN-NAC, similar to its parent compound SFN, displays promising chemopreventive effects. Studies in A/J mice models demonstrated that dietary administration of SFN-NAC significantly reduced both the incidence and multiplicity of lung adenocarcinomas induced by tobacco carcinogens. [] This protective effect was linked to a reduction in proliferating cell nuclear antigen, indicating reduced cell proliferation, and an increase in apoptosis markers like caspase-3 within lung tumors. [] These findings suggest that SFN-NAC could potentially serve as a chemopreventive agent, particularly in individuals at high risk for lung cancer.
Q2: How does SFN-NAC impact prostate cancer cells?
A: In vitro studies utilizing human prostate cancer cell lines (DU145 and PC-3) revealed that SFN-NAC effectively induces apoptosis, a form of programmed cell death. [] Mechanistically, SFN-NAC treatment led to an upregulation of the pro-apoptotic protein Bak and a downregulation of the anti-apoptotic protein Bcl-2. [] This shift in the balance of these proteins promotes the activation of caspase-3, a key executioner caspase in the apoptotic pathway, ultimately leading to cancer cell death. []
Q3: What is the role of SFN-NAC in ameliorating dextran sulfate sodium (DSS)-induced colitis?
A: Studies in mice models of DSS-induced colitis have unveiled the potential of SFN-NAC in mitigating colitis symptoms. When administered in conjunction with broccoli seed extract (BSE), a rich source of glucoraphanin, the precursor to SFN, SFN-NAC contributed to the improvement of various colitis parameters. [] This combined treatment effectively reduced body weight loss, suppressed pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), and elevated the anti-inflammatory cytokine IL-10. [] Furthermore, the combination enhanced the activities of antioxidant enzymes like superoxide dismutase and glutathione, suggesting a protective effect against oxidative stress in the colon. []
Q4: How does SFN-NAC influence the gut microbiota and intestinal barrier function?
A: Evidence points towards a beneficial modulation of the gut microbiota composition by SFN-NAC, particularly when co-administered with BSE. This combination led to an increase in the abundance of beneficial bacteria like Alistipeds, Coriobacteriaceae UCG-002, and Bifidobacterium, while reducing the prevalence of potentially harmful taxa like Escheichia-Shinella and Parabacteroides. [] This shift in microbiota composition was associated with increased production of short-chain fatty acids (SCFAs), known for their anti-inflammatory and gut-protective properties. [] Furthermore, SFN-NAC, along with BSE, aided in repairing the intestinal barrier by upregulating the expression of tight junction proteins (claudin-1, occludin, and zonula occludens-1), crucial components for maintaining intestinal integrity. []
Q5: What is the significance of the mercapturic acid pathway in relation to SFN-NAC?
A: The mercapturic acid pathway plays a crucial role in the metabolism of SFN. Following its absorption, SFN undergoes conjugation with glutathione, primarily in the liver. [] This conjugation reaction leads to the formation of SFN-glutathione, which is further metabolized to SFN-cysteine and ultimately to SFN-NAC, the major excretory product found in urine. [, ] While SFN-NAC was initially considered an inactive metabolite, emerging evidence suggests it retains biological activity and may contribute to the overall health benefits attributed to SFN consumption. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)
![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)




![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)


